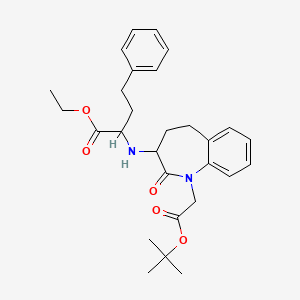
(L)-3,6-Bis(5-(-amino--carboxyethyl)ethyl)-2,5-diketopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes two diketopiperazine rings and amino-carboxyethyl groups. Its properties make it a subject of interest in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine typically involves the cyclization of appropriate amino acids or their derivatives. One common method includes the following steps:
Starting Materials: The synthesis begins with the selection of suitable amino acids, such as L-glutamic acid.
Cyclization: The amino acids undergo cyclization under controlled conditions, often involving the use of dehydrating agents like dicyclohexylcarbodiimide (DCC) to form the diketopiperazine ring.
Functionalization: The resulting diketopiperazine is then functionalized with amino-carboxyethyl groups through a series of reactions, including amination and carboxylation.
Industrial Production Methods
In an industrial setting, the production of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and carboxyl groups can participate in substitution reactions, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketopiperazine derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a scaffold for drug development. Its ability to interact with various biological targets makes it a promising candidate for the design of new therapeutic agents.
Medicine
In medicine, (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine is investigated for its potential use in drug delivery systems. Its biocompatibility and ability to form stable complexes with drugs make it an attractive option for targeted drug delivery.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties enable the development of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but preliminary studies suggest that the compound may influence cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
- (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine
Uniqueness
What sets (L)-3,6-Bis(5-(-amino–carboxyethyl)ethyl)-2,5-diketopiperazine apart from similar compounds is its unique combination of functional groups and structural features. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industry.
Propiedades
Número CAS |
6045-74-5 |
|---|---|
Fórmula molecular |
C14H24N4O6S2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
2-amino-3-[2-[5-[2-(2-amino-2-carboxyethyl)sulfanylethyl]-3,6-dioxopiperazin-2-yl]ethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H24N4O6S2/c15-7(13(21)22)5-25-3-1-9-11(19)18-10(12(20)17-9)2-4-26-6-8(16)14(23)24/h7-10H,1-6,15-16H2,(H,17,20)(H,18,19)(H,21,22)(H,23,24) |
Clave InChI |
UOYAHDLVIBDYQT-UHFFFAOYSA-N |
SMILES canónico |
C(CSCC(C(=O)O)N)C1C(=O)NC(C(=O)N1)CCSCC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![17,24-diaza-1,9-diazoniaheptacyclo[23.6.2.29,16.219,22.13,7.010,15.026,31]octatriaconta-1(32),3(38),4,6,9(37),10,12,14,16(36),19,21,25(33),26,28,30,34-hexadecaene;3,3,3-trifluoropropanoate;hydrate](/img/structure/B15125160.png)
![4-Cyclohexyl-1-[2-[hydroxy-[4-(4-hydroxyphenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B15125166.png)
![(7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl)methyl acetate](/img/structure/B15125171.png)

![Acetonitrile, [bis(phenylmethyl)amino]-](/img/structure/B15125180.png)
amino]-2-hydroxy-1-(phenylmethyl)propyl]carbamic Acid Hexahydrofuro[2,3-b]furan-3-yl Ester](/img/structure/B15125183.png)
![[R-(R*,S*)]-beta-[(1-Phenylethyl)(phenylMethyl)aMino]-4-(phenylMethoxy)-benzenepropanoic Acid Methyl Ester](/img/structure/B15125184.png)
![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B15125197.png)

![2,2'-[[2-(Allyloxy)-1,3-phenylene]bis(methylene)]bis(oxirane)](/img/structure/B15125215.png)
![6-Cbz-octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B15125218.png)
